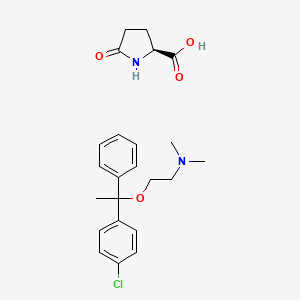

Einecs 298-345-7

Description

Properties

CAS No. |

93803-72-6 |

|---|---|

Molecular Formula |

C23H29ClN2O4 |

Molecular Weight |

432.9 g/mol |

IUPAC Name |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H22ClNO.C5H7NO3/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;7-4-2-1-3(6-4)5(8)9/h4-12H,13-14H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

LLKBXCXJSMKZJN-HVDRVSQOSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Novel Pathway Development

Stereoselective Synthesis of The Chemical Compound's Chiral Centers

The primary challenge in synthesizing Einecs 298-345-7 is the precise installation of the amine group at the C2 position with (S) stereochemistry. Several advanced strategies have been developed to address this, moving beyond classical resolution of racemic mixtures. rsc.org These methods can be broadly categorized into asymmetric catalysis (both chemical and biological) and chiral auxiliary-based approaches.

Asymmetric Catalytic and Biocatalytic Reductive Amination: A highly effective and modern approach is the direct asymmetric reductive amination of a prochiral ketone precursor, typically 5-methoxy-2-tetralone (B30793).

Chemical Catalysis: Transition metal catalysts offer a non-biological route to the same intermediate. An iridium-based catalyst, used in conjunction with a chiral amino alcohol auxiliary, has been shown to be effective for the reductive amination of 5-methoxy-2-tetralone. kanto.co.jp This system operates at a high substrate-to-catalyst ratio (S/C up to 10,000), which is advantageous for industrial applications, and the product's optical purity can be readily enhanced to >99% ee through simple recrystallization. kanto.co.jp Another approach employs organocatalysis, using a chiral phosphoric acid to direct the reduction of an imine intermediate by a Hantzsch ester, thereby avoiding classical resolution steps. google.com

Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. One documented process involves reacting 5-methoxy-2-tetralone with the chiral amine R-(+)-α-phenylethylamine. google.com This creates a chiral imine intermediate. The existing stereocenter on the phenylethylamine group then directs the reduction of the imine, leading to the formation of the desired (S)-configuration at the C2 position of the tetralin. google.com After the diastereoselective reduction, the chiral auxiliary is chemically removed. This method has been reported to achieve a final product with 99.9% enantiomeric excess and a 68.7% yield. google.com

| Strategy | Key Reagents/Catalyst | Reported Enantiomeric Excess (ee) | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalytic Reductive Amination | Engineered Imine Reductase (IRED) Mutant (IR-36-M5) | >99% (S) | High selectivity, environmentally benign conditions. | rsc.org |

| Asymmetric Chemical Catalysis | Iridium Catalyst with Chiral Amino Alcohol Auxiliary | >99% (after recrystallization) | High catalyst turnover (S/C 10,000), suitable for scale-up. | kanto.co.jp |

| Chiral Auxiliary | R-(+)-α-Phenylethylamine | 99.9% | High diastereoselectivity, robust chemical transformation. | google.com |

Process Optimization and Scalability Studies for Industrial Production

Transitioning the synthesis of Einecs 298-345-7 from a laboratory method to a robust industrial process involves rigorous optimization of reaction conditions and purification procedures to ensure safety, cost-effectiveness, and consistent quality. iqs.edu

Key aspects of process development include minimizing the use of hazardous reagents and avoiding complex purification methods like chromatography where possible. iqs.edugoogle.com For example, one patented process highlights an improvement where the enantiomeric excess of an intermediate is upgraded from 94% to 98% simply through precipitation as a hydrobromide salt, demonstrating an effective, scalable purification step. google.com Another optimization involves the final alkylation step to produce the title compound. A process was developed that carefully controls the stoichiometry of the base (alkali metal carbonate), using less than a 1.9-fold molar excess, which can improve the impurity profile and simplify workup. google.com

The scalability of these synthetic routes has been demonstrated in pilot plant settings. A process for a structurally related chiral aminotetralin was successfully scaled to a 125 kg batch in a 2500 L vessel, highlighting the feasibility of large-scale production. nih.gov In that specific case, a diastereoselective reduction step was optimized to run at a 100 kg batch size in a 2000 L reactor, affording the product in 55% yield and 96% diastereomeric excess. nih.gov For the synthesis of the direct precursor to Einecs 298-345-7, one industrial process for the final alkylation step reported producing 13.2 kg of the product with a 59% yield without the need for chromatographic purification. google.com These examples underscore the successful transition of complex stereoselective reactions to an industrial manufacturing scale.

| Process Step | Scale | Vessel Size | Yield | Comment | Reference |

|---|---|---|---|---|---|

| Diastereoselective Reduction | 100 kg batch | 2000 L | 55% | Synthesis of a related CNS-active aminotetralin. | nih.gov |

| Final N-Alkylation | 13.2 kg product | Not Specified | 59% | Synthesis of (-)-5-hydroxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin. No chromatographic purification needed. | google.com |

| Chiral Chromatographic Separation | >1 kg/day | Per kg of Stationary Phase | Not Applicable | Demonstrates industrial viability of chromatographic resolution. | google.com |

Advanced Mechanistic Investigations of the Chemical Compound S Reactivity

Elucidation of Reaction Mechanisms in Solution and Solid Phases

The primary reaction mechanism for 1,3-bis(2,3-epoxypropoxy)benzene involves the ring-opening of its two epoxide (oxirane) groups. This reaction is highly susceptible to nucleophilic attack, a characteristic that is fundamental to its application in forming cross-linked polymer networks. ontosight.ai

In the solution phase , the reaction is typically initiated by nucleophiles such as amines, anhydrides, or phenols, which are common curing agents for epoxy resins. The mechanism proceeds via a nucleophilic substitution (SN2) pathway. The nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the opening of the strained three-membered ring and the formation of a β-hydroxyamine or β-hydroxyether adduct. vulcanchem.com This initial reaction creates a new nucleophilic hydroxyl group, which can then react with another epoxide group, propagating the polymerization and cross-linking process. The reaction can be catalyzed by both acids and bases, which activate the epoxide ring or enhance the nucleophilicity of the attacking species, respectively.

In the solid phase , such as during the curing of an epoxy resin formulation, the reaction mechanism remains fundamentally the same, but is significantly influenced by diffusion and steric hindrance. As the cross-linked network forms, the mobility of the reactants decreases, and the reaction rate can become diffusion-controlled. The spatial arrangement and accessibility of the unreacted epoxy groups and curing agent molecules become critical factors governing the final properties of the cured material. Studies have shown that the cure reaction induces shrinkage in the material. researchgate.net

The synthesis of 1,3-bis(2,3-epoxypropoxy)benzene itself involves the reaction of resorcinol (B1680541) with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. wikipedia.org This process proceeds through the formation of a halohydrin intermediate, followed by an intramolecular dehydrochlorination to form the glycidyl (B131873) ether. wikipedia.org

Table 1: Key Mechanistic Features of 1,3-Bis(2,3-epoxypropoxy)benzene Reactivity

| Feature | Description |

| Primary Mechanism | Nucleophilic Ring-Opening (SN2) |

| Reactive Sites | Two terminal epoxide (oxirane) groups |

| Common Nucleophiles | Amines, Anhydrides, Phenols |

| Key Intermediate | β-hydroxyamine or β-hydroxyether adducts |

| Phase Effects | Solution: Kinetically controlled. Solid: Becomes diffusion-controlled as curing progresses. |

| Catalysis | Can be catalyzed by both acids and bases. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies of the reactions of 1,3-bis(2,3-epoxypropoxy)benzene are crucial for controlling the curing process of epoxy resins and tailoring the final material properties. The reaction rate is dependent on several factors, including the type and concentration of the curing agent, temperature, and the presence of catalysts.

Research has shown that the reactivity of the epoxide groups can be influenced by the structure of the nucleophile. For instance, primary amines react readily with the epoxide groups at room temperature. vulcanchem.com Kinetic studies on analogous bis-epoxide systems indicate a second-order rate constant for amine-epoxy reactions. vulcanchem.com The curing kinetics are often studied using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the reaction as a function of temperature.

The viscosity of the resin system, which is initially lowered by the addition of 1,3-bis(2,3-epoxypropoxy)benzene, increases as the cross-linking reaction proceeds. sigmaaldrich.comchembk.com The rate of this viscosity change is a key parameter in manufacturing processes like coating, potting, and creating composites. sigmaaldrich.comsigmaaldrich.com

Table 2: Illustrative Reaction Rate Data for Amine-Epoxy Reactions Note: This table presents generalized data for analogous bis-epoxide systems to illustrate typical kinetic parameters, as specific rate constants for 1,3-bis(2,3-epoxypropoxy)benzene with various amines are often proprietary or reported within broader studies.

| Curing Agent (Amine) | Temperature (°C) | Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹) |

| Ethylenediamine | 25 | ~0.15 vulcanchem.com |

| Diaminodiphenyl sulfone (DDS) | 150-180 | Varies with cure advancement |

Catalytic Transformations Involving The Chemical Compound

1,3-Bis(2,3-epoxypropoxy)benzene is not typically used as a catalyst itself. Instead, its transformations are often catalytically controlled. The efficiency and selectivity of its primary ring-opening polymerization are heavily reliant on catalysts.

Latent catalysts are of particular industrial importance. These are compounds that are inactive at ambient temperatures but become active upon heating, providing a stable, one-component epoxy system with a long shelf life. Various metal complexes and blocked Lewis acids have been investigated for this purpose. For example, certain catalysts are designed to initiate polymerization only when the temperature is raised to a specific point, allowing for precise control over the curing process. google.com

Furthermore, the synthesis of this compound from resorcinol and epichlorohydrin is catalyzed by a base. wikipedia.org In a different context, related epoxy compounds have been used in the synthesis of complex molecules. For instance, derivatives have been used to functionalize magnetic nanoparticles for use in organocatalysis, demonstrating the versatility of the epoxy functional group in creating new catalytic materials.

Photochemical and Thermochemical Reaction Pathways

The reactivity of 1,3-bis(2,3-epoxypropoxy)benzene can also be initiated or influenced by energy inputs such as light (photochemistry) and heat (thermochemistry).

Thermochemical Pathways: The most significant thermochemical pathway is the curing reaction initiated by heat. The application of heat accelerates the reaction between the epoxy groups and the curing agent, leading to the formation of a rigid thermoset polymer. ontosight.ai The thermal stability of the resulting network is a key performance characteristic. Studies on similar epoxy compounds show that decomposition at elevated temperatures (e.g., above 180°C) can occur through various pathways, including retro-Diels-Alder reactions in some modified systems. vulcanchem.com The aromatic core of 1,3-bis(2,3-epoxypropoxy)benzene generally imparts good thermal stability to the cured resin. ontosight.ai

Photochemical Pathways: While the compound itself does not have strong absorption in the typical UV range for direct photolysis, it can be part of photochemically initiated reactions. In such systems, a photoinitiator is added to the formulation. Upon exposure to UV light, the photoinitiator generates reactive species (cations or free radicals) that can initiate the ring-opening polymerization of the epoxy groups. This process, known as UV curing, allows for very rapid, solvent-free, and spatially controlled curing, which is advantageous for coatings and adhesives. While direct photochemical studies on 1,3-bis(2,3-epoxypropoxy)benzene are not widely reported, research on analogous compounds confirms the feasibility of using light-induced polymerization processes.

Applications and Functional Materials Development Involving the Chemical Compound

The Chemical Compound's Constituents as Precursors in Advanced Chemical Synthesis

The two components of Einecs 298-345-7, a complex amine and a cyclic amino acid derivative, each offer unique functionalities that make them valuable precursors in advanced chemical synthesis.

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine (Chlorphenoxamine Analog): This molecule, a tertiary amine and a benzhydryl ether, presents several sites for chemical modification. Derivatization studies on analogous compounds often focus on the tertiary amine and the aromatic rings. For instance, the nitrogen atom can be oxidized to form the corresponding N-oxide, a common metabolite and a derivative with altered physicochemical properties. dntb.gov.uaresearchgate.net Such N-oxides are sometimes prepared by refluxing the parent drug with hydrogen peroxide. researchgate.net Modifications can also include N-demethylation to yield secondary amines. researchgate.net The aromatic rings, particularly the phenyl ring, can undergo hydroxylation, which may be followed by methylation, to introduce new functional groups that can alter the molecule's biological activity and potential for further conjugation. researchgate.net

(2S)-5-Oxopyrrolidine-2-carboxylic acid (L-Pyroglutamic Acid): As a bifunctional molecule with a carboxylic acid and a lactam, L-pyroglutamic acid is a versatile building block. synthetikaeu.comresearchgate.net Its carboxylic acid group can be esterified with various alcohols, such as ethanol, under acidic catalysis to form the corresponding esters. The lactam ring can undergo nucleophilic ring-opening reactions. Under mild basic conditions, amines can attack the diketopiperazine carbonyls of pyroglutamic diketopiperazine (formed by dimerization of pyroglutamic acid) to yield pyroglutamides. researchgate.net Conversely, acidic conditions can lead to bis-glutamate derivatives. researchgate.net These reactions provide a pathway to a wide range of multifunctional pyroglutamides and symmetrical diketopiperazines. researchgate.net

Table 1: Examples of Derivatization Reactions of the Constituent Components

| Component | Reaction Type | Reagents and Conditions | Resulting Functional Group/Derivative |

|---|---|---|---|

| 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | N-Oxidation | 5% H₂O₂, reflux at 100 °C for 24h researchgate.net | N-Oxide |

| 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | N-Demethylation | Not specified in search results | Secondary amine researchgate.net |

| 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | Aromatic Hydroxylation | Not specified in search results | Hydroxylated aromatic ring researchgate.net |

| (2S)-5-Oxopyrrolidine-2-carboxylic acid | Esterification | Ethanol, acid catalyst (e.g., H₂SO₄), reflux | Ethyl ester |

| (2S)-5-Oxopyrrolidine-2-carboxylic acid (as diketopiperazine) | Ring-opening with amines | Mild basic conditions researchgate.net | Pyroglutamides |

The structural motifs of both components of Einecs 298-345-7 are found in various organic transformations and as intermediates in the synthesis of more complex molecules.

The 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine structure is a classic example of an aminoalkyl ether. The synthesis of such compounds is often achieved through a Williamson ether synthesis, for example, by reacting a substituted benzhydryl bromide with an amino alcohol like 2-(dimethylamino)ethanol in the presence of a base such as sodium amide. spu.edu.sy This core structure is prevalent in medicinal chemistry, where it has been investigated for various therapeutic effects, including potential antidepressant and analgesic properties. solubilityofthings.com

L-Pyroglutamic acid is a highly valued chiral precursor in asymmetric synthesis for a variety of bioactive molecules. chemimpex.comresearchgate.net Its rigid cyclic structure makes it an excellent starting material for creating stereochemically defined molecules. researchgate.net It has been used in the synthesis of heterocyclic compounds, peptidomimetics, and complex natural products. synthetikaeu.comresearchgate.net For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. mdpi.com The synthesis of these derivatives often involves the condensation of the pyroglutamic acid core with other molecules to build more complex scaffolds. mdpi.com

Exploration of The Chemical Compound's Constituents' Utility in Materials Science

The distinct properties of the amine and pyroglutamic acid components of Einecs 298-345-7 suggest their potential utility in the field of materials science, particularly in the development of polymers and supramolecular structures.

While there is no specific information on the use of 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine in polymer synthesis, its functional groups could potentially be integrated into polymer backbones or as pendant groups.

In contrast, L-pyroglutamic acid has been explicitly identified as a bio-derived resource for the creation of novel polymers. rsc.orgresearchgate.netnih.gov A class of γ-substituted poly(N-acryloyl-2-pyrrolidones) has been prepared from pyroglutamic acid. rsc.orgrsc.org These monomers can be polymerized via methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.org The resulting polymers exhibit interesting thermal and thermoresponsive properties. rsc.orgresearchgate.net For example, replacing simple alkoxy substituents with an ether moiety can yield a water-soluble polymer with a lower critical solution temperature (LCST), a property highly sought after for smart materials. researchgate.netnih.gov The ability to tune the LCST by creating copolymers with different hydrophobic residues highlights the versatility of pyroglutamic acid as a monomer precursor. nih.gov

Table 2: Properties of Polymers Derived from L-Pyroglutamic Acid

| Monomer Type | Polymerization Method | Key Polymer Property | Potential Application |

|---|---|---|---|

| γ-substituted N-acryloyl-2-pyrrolidones | RAFT Polymerization rsc.org | Tunable glass transition temperatures nih.gov | Specialty polymers |

| N-acryloyl-2-pyrrolidone with ether substituent | RAFT Polymerization rsc.org | Thermoresponsive (LCST in water) researchgate.netnih.gov | Smart materials, hydrogels |

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. mdpi.com The components of Einecs 298-345-7 possess functional groups capable of participating in such interactions.

The aromatic rings in 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine can participate in π-π stacking interactions, which are a common feature in the design of water-soluble supramolecular polymers. mdpi.com

L-Pyroglutamic acid and its derivatives are known to form supramolecular structures. researchgate.netbeilstein-journals.org For example, multifunctional pyroglutamides synthesized from the ring-opening of pyroglutamic diketopiperazine have shown good thermal stability. researchgate.net Furthermore, the cocrystal of the drug Ertugliflozin with L-pyroglutamic acid has been studied, demonstrating the ability of pyroglutamic acid to form stable supramolecular assemblies with other molecules. acs.org These assemblies are often driven by hydrogen bonding. The formation of these non-covalent bonds can lead to complex architectures like gels and other self-assembled materials. beilstein-journals.org

The Chemical Compound's Constituents in Fluorescent Labeling and Sensing Technologies

The development of fluorescent probes for biological and chemical sensing is a significant area of research. The structural features of the components of Einecs 298-345-7 lend themselves to potential applications in this field.

While there is no direct evidence of 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine being used as a fluorescent label, its diphenylmethane (B89790) core is a common scaffold in various dyes. Derivatization of such molecules can lead to fluorescent compounds.

L-Pyroglutamic acid has been directly incorporated into fluorescent probes. researchgate.netrsc.orgrsc.orgiris-biotech.de A notable example is a long-wavelength fluorescent probe for the detection of pyroglutamate (B8496135) aminopeptidase (B13392206) 1 (PGP-1), an enzyme involved in inflammatory responses. rsc.orgrsc.org This probe consists of L-pyroglutamic acid linked to a fluorescent dye, cresyl violet. rsc.orgrsc.org The enzymatic cleavage of the pyroglutamic acid moiety leads to a change in the fluorescence signal, allowing for sensitive detection of the enzyme's activity. rsc.orgrsc.org Additionally, L-pyroglutamic acid has been used in conjunction with the fluorescent label EDANS for insertion at the reducing end of oligosaccharides. researchgate.net The formation of a cyclic derivative of pyroglutamic acid is a key part of this labeling strategy. researchgate.net This demonstrates the utility of the pyroglutamic acid structure in creating specific and reactive fluorescent tags for biomolecule analysis.

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 298-345-7 is associated with conflicting chemical identities, making it impossible to generate a scientifically accurate article on its use in fluorescent probe development as requested.

Initial research reveals that the EINECS number 298-345-7 is linked to at least two distinct chemical structures:

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;(2S)-5-oxopyrrolidine-2-carboxylic acid : A complex salt with the molecular formula C23H29ClN2O4. smolecule.com

Ethylene Oxide : A simple cyclic ether with the chemical formula C2H4O. smolecule.com

Tetradecan-1-ol, ethoxylated : A substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB). europa.eu

Given this discrepancy, a focused article on the design, synthesis, and spectroscopic characterization of fluorescent probes based on a single, confirmed "Einecs 298-345-7" compound cannot be accurately produced. The development of fluorescent probes is highly specific to the molecular structure and properties of the starting compound. Without a definitive identification of the chemical entity corresponding to this EINECS number, any attempt to detail its application in this specialized field would be speculative and scientifically unfounded.

Therefore, the requested article cannot be generated.

Environmental Fate and Degradation Pathways of the Chemical Compound

Biotransformation and Biodegradation Studies in Aquatic and Terrestrial Systems

Microbial activity plays a crucial role in the transformation of Flumioxazin in both soil and aquatic sediment systems. regulations.gov

Aerobic and Anaerobic Degradation Pathways

Flumioxazin degrades rapidly under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. epa.gov

In terrestrial systems, aerobic soil metabolism is a key degradation route. fao.org The average aerobic soil metabolism half-life is approximately 15 days, with reported values ranging from 11.9 to 18.9 days depending on the soil type and conditions. regulations.govepa.gov

In aquatic environments, degradation is even more rapid. The half-life in an aerobic aquatic system (including water and sediment) is estimated to be between 3 and 5 days. mass.gov Under anaerobic aquatic conditions, Flumioxazin degrades very quickly, with a reported half-life of about 4.2 hours (0.2 days). epa.govregulations.gov However, one study reported a significantly longer anaerobic aquatic half-life of 42.8 days, indicating that system-specific conditions can greatly influence degradation rates. regulations.gov

The proposed anaerobic degradation pathway involves the rapid hydrolysis of the parent compound to form 482-HA, which then breaks down further into THPA and APF. regulations.govregulations.gov An alternative anaerobic pathway involves the reduction of the cyclohexene (B86901) double bond in 482-HA to create the metabolite SAT-482-HA. regulations.govregulations.gov Under aerobic aquatic conditions, the primary pathway is the hydrolytic cleavage that separates the molecule to yield APF and THPA. regulations.govmass.gov

Identification of Major Metabolites and Their Persistence

Across abiotic and biotic degradation studies, three compounds are consistently identified as the major degradates: 482-HA, APF, and THPA. epa.govregulations.govregulations.gov Other minor transformation products that have been identified in various laboratory studies include 482-CA, Δ-TPA, SAT-482-HA, HPA, 1-OH-HPA, IMOXA, and DAPF. regulations.govregulations.govmass.govepa.gov

While the parent Flumioxazin is considered non-persistent in soil and water systems, its primary degradation products exhibit different characteristics. herts.ac.ukamazonaws.com The metabolites APF and THPA are notably more persistent in the environment than the parent compound. epa.govnoaa.gov This higher persistence, combined with their greater mobility, means these degradates are of environmental interest. epa.govnoaa.gov

Environmental Mobility and Partitioning Behavior

The mobility of Flumioxazin and its degradates in the environment, particularly in soil, determines their potential to move into groundwater or surface water. This behavior is often characterized by the organic carbon-water (B12546825) partitioning coefficient (Koc).

Flumioxazin itself is classified as having medium mobility in soil. epa.govregulations.gov Its average Koc value is reported as 557 mL/g, though values can range from 111 to 1190 mL/g depending on the soil's composition. epa.govregulations.govapvma.gov.au

The major degradates are significantly more mobile than the parent compound. epa.govregulations.gov APF and THPA have lower Koc values, indicating a weaker bond to soil particles and a higher potential for movement within the soil profile. epa.govregulations.govregulations.gov The mobility of 482-HA has not been defined by a Koc value in available studies, but based on its chemical structure, it is expected to be very mobile, especially in alkaline environments. epa.govregulations.gov The combination of high mobility and persistence of the degradates APF and THPA indicates they have the potential to leach into groundwater. epa.govepa.gov

Table 3: Soil Organic Carbon Partitioning Coefficients (Koc)

| Compound | Koc Value (mL/g) | Mobility Classification | Source |

|---|---|---|---|

| Flumioxazin | 557 (average) | Medium | epa.govregulations.gov |

| Flumioxazin | 670 | Medium | usda.gov |

| Flumioxazin | 111 - 1190 | Low to High | apvma.gov.au |

| APF | ~410 | Medium | epa.govregulations.govregulations.gov |

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| Flumioxazin | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

| 482-HA | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid |

| APF | 7-fluoro-6-amino-4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-3(4H)-one |

| THPA | 3,4,5,6-tetrahydrophthalic acid |

| 482-CA | Not fully specified in search results |

| Δ-TPA | Not fully specified in search results |

| SAT-482-HA | Not fully specified in search results |

| HPA | Not fully specified in search results |

| 1-OH-HPA | Not fully specified in search results |

| IMOXA | Not fully specified in search results |

| DAPF | Not fully specified in search results |

| 482-PHO | Not fully specified in search results |

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility and distribution of the active component, 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine, in the environment are significantly influenced by its adsorption and desorption behavior in soil and sediment. While specific studies on this compound are lacking, its chemical structure, containing a diphenyl ether moiety and an amine group, suggests it will interact with soil and sediment components.

The presence of the amine group, which can be protonated depending on the environmental pH, will likely lead to cation exchange interactions with negatively charged soil particles such as clay and organic matter. The organic carbon portion of the molecule, particularly the two phenyl rings, will contribute to hydrophobic interactions with soil organic matter. The extent of adsorption is typically quantified by the soil organic carbon-water partitioning coefficient (Koc). Compounds with structural similarities, such as certain polybrominated diphenyl ethers (PBDEs), exhibit strong adsorption to soil and sediment, limiting their mobility. diva-portal.orgresearchgate.net

Table 1: Illustrative Adsorption Coefficients (Koc) for Structurally Related Compounds

| Compound Class | Typical Log Koc Range | Primary Adsorption Mechanism |

| Diphenyl Ethers | 4.0 - 7.0 | Hydrophobic partitioning |

| Aliphatic Amines | 2.0 - 4.0 | Cation exchange, hydrophobic partitioning |

This table is illustrative and based on general data for related compound classes, not specific to Einecs 298-345-7.

Leaching Potential through Soil Columns

The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its adsorption to soil particles. Given the expected strong adsorption of the primary amine component to soil organic matter and clays, its leaching potential is likely to be low. Laboratory studies using soil columns with compounds of similar structure would be necessary to confirm this.

Development of Predictive Models for Environmental Distribution

Predictive models are essential tools for estimating the environmental distribution of chemicals in the absence of extensive experimental data. These models utilize the physicochemical properties of a compound to forecast its partitioning between different environmental compartments.

Fugacity-Based Models for Multi-Media Distribution

Fugacity-based models are mass balance models that describe the partitioning of a chemical between various environmental compartments such as air, water, soil, and sediment. diva-portal.orgethz.ch The concept of fugacity, or "escaping tendency," helps to predict the direction of chemical transport between these compartments. diva-portal.org For a compound like 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine, a Level III fugacity model could provide a steady-state picture of its distribution, assuming continuous release into the environment.

The inputs for such a model would include the compound's molecular weight, vapor pressure, water solubility, and octanol-water partition coefficient (Kow). While specific data for this compound is not available, its structure suggests a high Kow and low vapor pressure, which would lead to a prediction of accumulation in soil and sediment. Studies on polybrominated diphenyl ethers (PBDEs) using fugacity models have shown that these compounds predominantly reside in soil and sediment. diva-portal.orgresearchgate.net

Kinetic Models for Degradation Half-Lives

Kinetic models are used to predict the rate at which a chemical degrades in the environment, often expressed as a half-life. The degradation of 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine can occur through various processes, including microbial degradation and photodegradation.

The N,N-dimethylamine moiety is susceptible to microbial degradation, which often proceeds via demethylation. researchgate.net The diphenyl ether structure can also be degraded by microorganisms, although this process can be slow, especially for halogenated compounds. Photodegradation in the atmosphere, primarily through reactions with hydroxyl radicals, is another potential degradation pathway. nilu.com

Kinetic models for degradation often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the chemical. journalssystem.com The half-life can be influenced by environmental factors such as temperature, pH, and microbial population density. For the pidolic acid component, rapid biodegradation is expected. publicnow.com

Table 2: Illustrative Environmental Half-Lives for Structurally Related Compound Classes

| Compound Class | Environmental Compartment | Typical Half-Life Range | Primary Degradation Pathway |

| Halogenated Diphenyl Ethers | Soil | Months to Years | Microbial Degradation |

| Aliphatic Amines | Water | Days to Weeks | Microbial Degradation |

| Pidolic Acid | Soil/Water | Days | Biodegradation |

This table is illustrative and based on general data for related compound classes, not specific to Einecs 298-345-7.

Table of Compound Names

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating the target compound from complex matrices and for its accurate quantification. Both gas and liquid chromatography are principal techniques applicable to organophosphorus compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus pesticides. researchgate.netscirp.org For O-(4-iodophenyl) O-ethyl O-(3-oxobutyl) phosphorothioate (B77711), a GC system coupled with a mass spectrometer (MS) offers high sensitivity and selectivity. The analysis would typically involve a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, which is effective for separating a wide range of pesticides. cromlab-instruments.es

A typical GC method would involve:

Injector: Splitless injection at a temperature around 250-275°C to ensure complete vaporization without thermal degradation. cromlab-instruments.esscielo.br

Oven Temperature Program: A programmed temperature ramp, for instance, starting at 60°C and increasing to 300°C, is crucial to separate the target analyte from any impurities or other components in the sample. cromlab-instruments.es

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate. cromlab-instruments.es

Although many organophosphorus compounds are analyzed directly, derivatization can sometimes be employed to enhance volatility or thermal stability, particularly for their degradation products like phosphonic acids. mdpi.com However, for the parent compound, direct analysis is generally feasible.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

For organophosphorus compounds that may be thermally labile, High-Performance Liquid Chromatography (HPLC) is a preferred alternative to GC. chromatographyonline.com The analysis of O-(4-iodophenyl) O-ethyl O-(3-oxobutyl) phosphorothioate can be effectively performed using a reversed-phase HPLC method. nih.gov

Key parameters for an HPLC method would include:

Column: A C18 column is standard for the separation of moderately nonpolar compounds. chromatographyonline.comnih.gov

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typical. nih.govresearchgate.net

Detection: The presence of the iodophenyl group provides a strong chromophore, making UV detection highly effective. nih.gov The detection wavelength would be set based on the compound's UV absorbance maximum. Additionally, HPLC can be coupled with a mass spectrometer (LC-MS) for enhanced specificity and to aid in structural confirmation. chromatographyonline.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for confirming the molecular structure of the compound and assessing its purity by identifying functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Analysis

NMR spectroscopy provides detailed information about the molecular structure. For O-(4-iodophenyl) O-ethyl O-(3-oxobutyl) phosphorothioate, several types of NMR experiments would be informative.

¹H NMR: Would show distinct signals for the protons in the ethyl, 3-oxobutyl, and 4-iodophenyl groups, with chemical shifts and coupling patterns confirming their structures.

¹³C NMR: Would reveal the number of unique carbon environments, corresponding to the different functional groups.

³¹P NMR: This is particularly powerful for organophosphorus compounds, showing a single characteristic signal for the phosphorothioate center, confirming the phosphorus environment. capes.gov.brnih.gov

NMR is also the definitive method for isomeric analysis, capable of distinguishing between positional isomers (e.g., 2-iodophenyl vs. 4-iodophenyl) if any were present as impurities. scielo.br

Table 1: Predicted ¹H NMR and IR Spectral Data

| Predicted ¹H NMR Data | Predicted IR Data | |||

|---|---|---|---|---|

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Functional Group | Expected Wavenumber (cm⁻¹) |

| Ethyl -CH₃ | ~1.3 | Triplet | C=O (Ketone) | ~1715 |

| Ethyl -CH₂- | ~4.2 | Quartet | Aromatic C=C | 1580-1450 |

| Oxobutyl -CH₂- (adjacent to O) | ~4.1 | Triplet | P-O-C (Aryl) | 1250-1160 |

| Oxobutyl -CH₂- (adjacent to C=O) | ~2.8 | Triplet | P-O-C (Alkyl) | 1050-990 |

| Oxobutyl -CH₃ | ~2.2 | Singlet | P=S | 800-650 |

| Aromatic H (ortho to I) | ~7.7 | Doublet | ||

| Aromatic H (ortho to O) | ~7.1 | Doublet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the specific functional groups within the molecule by detecting their characteristic vibrational frequencies. osti.gov For the target compound, key absorption bands would be expected for the ketone (C=O), phosphorothioate (P=S), and ether-like (P-O-C) linkages. aip.orgacs.org These characteristic bands help confirm the presence of the main structural components. rsc.org

UV-Vis spectroscopy would primarily characterize the electronic transitions within the 4-iodophenyl group. The aromatic ring acts as a chromophore, and its absorbance spectrum, specifically the wavelength of maximum absorbance (λmax), can be used for quantification and purity checks. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with GC or HPLC, is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.gov The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight.

Under ionization, the molecule fragments in a predictable manner. chemguide.co.uk Analysis of these fragment ions helps to piece together the original structure. For O-(4-iodophenyl) O-ethyl O-(3-oxobutyl) phosphorothioate, characteristic fragments would include the loss of the ethyl or oxobutyl side chains, as well as ions corresponding to the iodophenyl moiety. nih.govmdpi.com Studying these fragmentation pathways provides definitive structural confirmation. mdpi.com

Advanced hyphenated techniques for complex matrix analysis

The quantitative and qualitative analysis of Desidustat in complex biological matrices, such as plasma and urine, necessitates the use of advanced analytical methodologies. These methods are crucial for pharmacokinetic studies, clinical monitoring, and anti-doping controls. Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of modern bioanalysis, offering high sensitivity, selectivity, and specificity for detecting trace levels of the compound and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most prominently utilized technique for the analysis of Desidustat. researchgate.netresearchgate.net This method combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. For instance, in anti-doping research, ultra-high-performance liquid chromatography (UHPLC) coupled to mass spectrometry is a preferred method for detecting Desidustat and other hypoxia-inducible factor (HIF) prolyl-hydroxylase inhibitors. sci-hub.se

A common workflow for analyzing Desidustat in urine involves sample pre-treatment, which may include enzymatic hydrolysis followed by an extraction step, such as anion exchange solid-phase extraction (SPE), to clean up the sample and concentrate the analyte. dshs-koeln.de The extract is then injected into the LC-MS/MS system. The chromatographic separation is typically achieved on a C18 reversed-phase column using a mobile phase gradient of water and acetonitrile, both containing an acidifier like formic acid to improve peak shape and ionization efficiency. sci-hub.se Detection is performed using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, operating in both positive and negative electrospray ionization (ESI) modes to ensure comprehensive detection of the parent drug and its metabolites. sci-hub.se

Research has demonstrated the development of robust LC-MS/MS methods capable of detecting Desidustat at very low concentrations. For example, a validated method for screening and confirmation in human urine reported limits of detection (LOD) and identification (LOI) in the low nanogram per milliliter range (0.25–2.0 ng/mL and 0.5–2.0 ng/mL, respectively), which is sensitive enough to detect potential misuse by athletes. sci-hub.se Another approach, utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS, has also been developed as a complementary, cost-effective strategy for antidoping analysis. koreascience.kr

The table below summarizes typical parameters for an LC-MS/MS method developed for the analysis of Desidustat in a complex matrix.

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | sci-hub.se |

| Matrix | Human Urine | sci-hub.se |

| Sample Preparation | Enzymatic hydrolysis followed by anion exchange Solid-Phase Extraction (SPE) | dshs-koeln.de |

| Chromatographic Column | Reversed-Phase C18 | sci-hub.se |

| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient elution) | sci-hub.se |

| Ionization | Electrospray Ionization (ESI), positive and negative modes | sci-hub.se |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap High-Resolution Mass Spectrometry (HRMS) | sci-hub.se |

| Limit of Detection (LOD) | 0.25–2.0 ng/mL | sci-hub.se |

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed in doping analysis, often for steroids. unil.ch However, for compounds like Desidustat, which are polar and non-volatile, LC-MS is generally more suitable. researchgate.net The development of these sophisticated, hyphenated methods is essential for regulatory bodies and laboratories to ensure accurate and reliable detection of Desidustat in complex biological samples. sci-hub.seresearcher.life

Molecular Interactions and Bio Response Mechanisms of the Chemical Compound Excluding Toxicological Assessments

Investigation of Molecular Binding Affinities with Biomolecules

The primary mechanism of action for the amine component of Einecs 298-345-7, which is structurally similar to dapoxetine (B195078), involves its interaction with monoamine transporters. Specifically, it is a potent inhibitor of the serotonin (B10506) (5-HT) transporter, with weaker effects on the norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) transporters. nih.gov This inhibition of the serotonin transporter leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. nih.gov

The binding affinity of the amine component for these transporters has been quantified in various studies. In vitro assays using cells expressing human transporters have determined the inhibitory concentration (IC50) and binding affinity (Ki) values. Dapoxetine, a close structural analog, demonstrates a high affinity for the serotonin transporter. nih.govnafdac.gov.ng

Detailed binding affinity data for dapoxetine, which serves as a surrogate for the amine component of Einecs 298-345-7, is presented in the table below.

| Transporter | IC50 (nM) | Ki (nM) |

| Serotonin (5-HT) Transporter | 1.12 | 9.5 |

| Norepinephrine (NE) Transporter | 202 | 6.6 |

| Dopamine (DA) Transporter | 1720 | 5.8 |

This table presents the in vitro binding affinities of dapoxetine for human monoamine transporters. Data sourced from Gengo et al. 2005. nih.gov

The acidic component, (2S)-5-oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, has been investigated for its potential to interact with other biomolecules. It has been identified as a possible inhibitor of GABA transaminase and a glutamate (B1630785) antagonist, suggesting it may modulate the GABAergic and glutamatergic systems. chemsrc.com

Enantioselective Interactions and Stereochemical Preferences

The amine component of Einecs 298-345-7 possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers. Research on the related compound dapoxetine has demonstrated significant enantioselectivity in its interaction with the serotonin transporter. The (S)-enantiomer is considerably more potent as a serotonin reuptake inhibitor than the (R)-enantiomer. caymanchem.comcaymanchem.com

In a serotonin reuptake assay using isolated rat cerebral cortex membranes, the IC50 values for the (S)- and (R)-enantiomers of dapoxetine were 10 nM and 35 nM, respectively, highlighting the stereochemical preference for the (S)-form. caymanchem.comcaymanchem.com This enantioselectivity is crucial for the compound's pharmacological activity. The (2S)-5-oxopyrrolidine-2-carboxylic acid component is the (S)-enantiomer of pyroglutamic acid, and its specific stereochemistry is vital for its biological roles, as different enantiomers can exhibit distinct biological activities. solubilityofthings.com

Biochemical Pathways Modulated by The Chemical Compound at a Mechanistic Level

The primary biochemical pathway modulated by the amine component of Einecs 298-345-7 is the serotonergic signaling pathway. By inhibiting the serotonin transporter (SERT), it blocks the reuptake of serotonin from the synapse back into the presynaptic neuron. nih.gov This action leads to an accumulation of serotonin in the synaptic cleft, resulting in enhanced and prolonged activation of postsynaptic serotonin receptors. nih.govwikipedia.org The modulation of this pathway is central to its observed pharmacological effects.

Furthermore, dapoxetine, as a selective serotonin reuptake inhibitor (SSRI), can influence various downstream signaling cascades that are regulated by serotonin. These can include pathways involved in mood, and other physiological processes. The metabolism of the amine component itself involves key biochemical pathways in the liver, primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1). wikipedia.org

The (2S)-5-oxopyrrolidine-2-carboxylic acid component may modulate the GABAergic and glutamatergic pathways. As a potential inhibitor of GABA transaminase, it could lead to increased levels of the inhibitory neurotransmitter GABA. chemsrc.com Its potential role as a glutamate antagonist suggests it could inhibit excitatory neurotransmission. chemsrc.com

Structure-Activity Relationship (SAR) Studies for Biochemical Functionality

Structure-activity relationship (SAR) studies on dapoxetine and its metabolites provide insight into the biochemical functionality of the amine component of Einecs 298-345-7. The core structure, featuring a 1-phenyl-3-naphthalenyloxypropanamine backbone, is critical for its high affinity for the serotonin transporter. caymanchem.com

The metabolites of dapoxetine include desmethyldapoxetine, didesmethyldapoxetine, and dapoxetine-N-oxide. wikipedia.orgamegroups.org SAR studies have revealed the following:

Desmethyldapoxetine: This metabolite, where one of the N-methyl groups is removed, is reported to be roughly equipotent to dapoxetine in its ability to inhibit serotonin reuptake. wikipedia.org

Dapoxetine-N-oxide: Oxidation of the nitrogen atom leads to a metabolite that is a weak SSRI and does not contribute significantly to the pharmacological effect. wikipedia.org

These findings underscore the importance of the N,N-dimethylamino group for maintaining high potency, although its presence is not strictly essential for activity. The naphthyl group and the phenyl ring are also crucial for the binding interaction with the serotonin transporter. scispace.com

| Compound | Modification | Potency Relative to Dapoxetine |

| Desmethyldapoxetine | N-demethylation (single) | Equipotent |

| Didesmethyldapoxetine | N-demethylation (double) | Equipotent |

| Dapoxetine-N-oxide | N-oxidation | Weak |

This table summarizes the structure-activity relationships of dapoxetine and its major metabolites. nafdac.gov.ngwikipedia.orgamegroups.orgnih.gov

Theoretical and Computational Chemistry Approaches to the Chemical Compound

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are pivotal in elucidating the electronic structure and predicting the reactivity of Nγ-acetyl-L-2,4-diaminobutyric acid. While dedicated QM studies on the isolated molecule are not extensively documented in publicly available literature, its enzymatic conversion to ectoine (B1671093) has been the subject of computational investigation, implying a foundational understanding of its electronic properties.

The conversion of Nγ-acetyl-L-2,4-diaminobutyric acid to ectoine is catalyzed by the enzyme Ectoine Synthase (EctC). researchgate.net Understanding this cyclization reaction at a quantum level is essential. Theoretical studies, often employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have been used to model the reaction mechanism. researchgate.net In these models, the reacting substrate, Nγ-acetyl-L-2,4-diaminobutyric acid, and the immediate enzymatic residues in the active site are treated with quantum mechanics to accurately describe the bond-breaking and bond-forming processes.

These calculations can predict the transition state geometries and activation energies for the cyclization, providing a detailed picture of the reaction pathway. For instance, QM/MM calculations can reveal the role of the Fe²⁺ cofactor and specific amino acid residues in the EctC active site in activating the Nγ-acetyl-L-2,4-diaminobutyric acid for the intramolecular condensation. researchgate.net The electronic structure calculations inherent in these methods provide information on the charge distribution and molecular orbitals of the substrate as it approaches the transition state, which is crucial for predicting its reactivity.

Table 1: Key Aspects of Quantum Mechanical Studies on Nγ-acetyl-L-2,4-diaminobutyric acid Reactivity

| Computational Method | Focus of Study | Key Findings |

|---|---|---|

| QM/MM | Enzymatic cyclization by Ectoine Synthase | Elucidation of the reaction mechanism, including the role of the metallic cofactor and active site residues in catalysis. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of Nγ-acetyl-L-2,4-diaminobutyric acid and its interactions with its biological target, Ectoine Synthase.

Conformational Analysis: In its unbound state in an aqueous solution, Nγ-acetyl-L-2,4-diaminobutyric acid is a flexible molecule with multiple rotatable bonds. MD simulations can map its potential energy surface and identify low-energy, stable conformations. This is crucial as the molecule must adopt a specific conformation to fit into the enzyme's active site. The zwitterionic nature of the molecule, as confirmed by crystal structure analysis, will significantly influence its conformational preferences in a polar solvent like water. mdpi.com

Binding Studies: MD simulations have been instrumental in understanding how Nγ-acetyl-L-2,4-diaminobutyric acid binds to Ectoine Synthase. researchgate.net These simulations can model the process of the substrate entering the active site and adopting a catalytically competent pose. Key interactions, such as hydrogen bonds and electrostatic interactions with active site residues, can be identified and their stability assessed over time.

For example, simulations can reveal the specific amino acids that form a binding pocket for the acetyl group and the amino and carboxylate functionalities of the diaminobutyric acid backbone. The coordination of the substrate with the Fe²⁺ ion in the active site is a critical aspect that can be studied in detail using MD simulations, providing insights into the geometry of the enzyme-substrate complex. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations for Nγ-acetyl-L-2,4-diaminobutyric acid

| Simulation Type | System Studied | Information Gained |

|---|---|---|

| Unbiased MD | Nγ-acetyl-L-2,4-diaminobutyric acid in water | Identification of predominant solution-state conformations and intramolecular hydrogen bonding patterns. |

Computational Design of Novel Derivatives with Enhanced Properties

While specific examples of the computational design of novel derivatives of Nγ-acetyl-L-2,4-diaminobutyric acid are not readily found in the literature, the principles of computational chemistry offer a clear path for such endeavors. The goal would be to design analogs that could act as more efficient precursors for ectoine synthesis, or potentially as inhibitors of ectoine biosynthesis for antimicrobial applications.

Structure-based drug design (SBDD) methodologies could be employed, using the crystal structure of Ectoine Synthase in complex with its substrate. By analyzing the binding pocket, computational chemists could design modifications to the Nγ-acetyl-L-2,4-diaminobutyric acid scaffold to enhance binding affinity or improve its reactivity. For instance, modifications to the acetyl group could be explored to improve interactions with hydrophobic pockets in the enzyme.

De novo design algorithms could also be used to generate novel molecular structures that fit the steric and electronic constraints of the EctC active site. These computationally designed molecules would then be synthesized and tested for their activity.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining approaches for establishing structure-property relationships for Nγ-acetyl-L-2,4-diaminobutyric acid and its analogs are not well-documented. However, these techniques hold promise for future research.

If a library of Nγ-acetyl-L-2,4-diaminobutyric acid derivatives with measured activities (e.g., as substrates for Ectoine Synthase) were available, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models would correlate the chemical structures of the derivatives, represented by molecular descriptors, with their biological activities.

Molecular descriptors that could be used in such a study include:

Topological descriptors: Describing the connectivity of the atoms.

Electronic descriptors: Such as partial charges and dipole moments, which could be derived from quantum mechanical calculations.

Shape descriptors: Quantifying the three-dimensional shape of the molecules.

By building a statistically significant QSAR model, it would be possible to predict the activity of new, untested derivatives of Nγ-acetyl-L-2,4-diaminobutyric acid, thereby guiding synthetic efforts towards more potent or efficient compounds.

Future Research Directions and Translational Opportunities

Emerging Synthetic Strategies for Complex Molecules

The synthesis of complex molecules like Einecs 298-345-7, which features a sterically hindered ether linkage and multiple functional groups, can be a significant challenge. Future research could focus on developing more efficient and sustainable synthetic routes.

Modern Catalytic Approaches: Traditional etherification methods often require harsh conditions. Emerging strategies could involve the use of advanced catalytic systems. For instance, palladium- or copper-catalyzed cross-coupling reactions could offer milder and more selective pathways to form the diaryl ether bond. The use of well-defined organometallic catalysts could also provide greater control over the reaction, leading to higher yields and fewer byproducts.

Flow Chemistry and Automation: The implementation of continuous flow chemistry could offer significant advantages for the synthesis of this compound. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety, especially for exothermic reactions. Automated synthesis platforms could further accelerate the exploration of different reaction conditions and the rapid generation of analog libraries for structure-activity relationship studies.

Biocatalysis: An innovative approach would be the exploration of enzymatic catalysis. Directed evolution of enzymes, such as etherases or novel biocatalysts, could potentially enable the stereoselective synthesis of this and related chiral compounds under environmentally benign conditions. This would be a significant step towards greener and more sustainable chemical manufacturing.

Novel Applications in Advanced Materials and Chemical Technologies

The unique combination of a polar tertiary amine and a bulky, halogenated aromatic structure suggests that Einecs 298-345-7 could be a candidate for various applications in materials science and chemical technology.

Polymer Additives: The compound's structure suggests potential use as a functional additive in polymers. The bulky aromatic groups could enhance the thermal stability and flame retardancy of polymers. The tertiary amine moiety could act as a curing agent for epoxy resins or as an acid scavenger, preventing polymer degradation.

Organic Electronics: Molecules with tailored electronic properties are in high demand for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenoxy and amine groups in Einecs 298-345-7 could be modified to tune its electronic properties. Future research could explore the synthesis of derivatives with extended conjugation to investigate their potential as charge-transporting or light-emitting materials.

Interactive Data Table: Potential Material Science Applications

| Application Area | Potential Role of Einecs 298-345-7 | Key Structural Features |

| Polymer Science | Flame retardant, thermal stabilizer, curing agent | Bulky aromatic groups, tertiary amine |

| Organic Electronics | Charge transport material, host for emissive dopants | Modifiable aromatic and amine moieties |

| Membrane Technology | Gas separation membrane component | Potential for creating specific free volume |

Sustainable Chemical Processes and Environmental Remediation Strategies

The presence of a tertiary amine and a chlorinated aromatic ring in Einecs 298-345-7 points to potential roles in sustainable chemistry and environmental applications, although these would require careful evaluation.

Catalysis for Green Chemistry: Tertiary amines can act as organocatalysts for a variety of chemical transformations. Research could investigate the catalytic activity of Einecs 298-345-7 or its derivatives in reactions such as carbon dioxide fixation or the synthesis of biodegradable polymers, contributing to the development of more sustainable chemical processes.

Environmental Remediation: Tertiary amines have been studied for their ability to enhance certain chemical reactions used in water treatment. For example, they can influence the kinetics of chlorination processes. While the environmental fate and toxicity of Einecs 298-345-7 itself would need to be thoroughly investigated, its structural motifs could inspire the design of new molecules for targeted environmental remediation applications. For instance, derivatives could be designed to selectively bind and remove specific pollutants from water sources.

Interdisciplinary Research Integrating The Chemical Compound

The multifaceted nature of Einecs 298-345-7's structure opens up possibilities for interdisciplinary research, bridging chemistry with biology, pharmacology, and environmental science.

Computational Modeling and Materials Design: Integrating computational chemistry with experimental work will be crucial for unlocking the full potential of this compound. Density functional theory (DFT) and molecular dynamics (MD) simulations could be used to predict its electronic properties, conformational behavior, and interactions with other molecules. This would guide the rational design of new derivatives with optimized properties for specific applications in materials science or as catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.